1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

Description

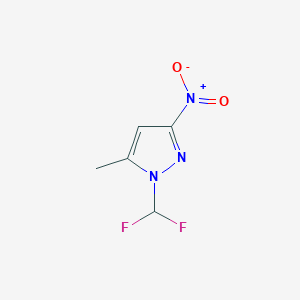

1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole is a fluorinated pyrazole derivative characterized by a difluoromethyl group at position 1, a methyl group at position 5, and a nitro group at position 2. Pyrazoles are aromatic heterocycles with two adjacent nitrogen atoms, and substitutions at these positions significantly influence their chemical reactivity, physical properties, and biological activity. This compound is of interest in medicinal chemistry and agrochemical research due to the electron-withdrawing nitro group and the lipophilic difluoromethyl substituent, which enhance metabolic stability and bioavailability .

Synthetic routes for similar pyrazole derivatives often involve Ullmann-type coupling (e.g., CuI/DMEDA catalysis) or nucleophilic substitution reactions .

Properties

IUPAC Name |

1-(difluoromethyl)-5-methyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O2/c1-3-2-4(10(11)12)8-9(3)5(6)7/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXNIUKGXITULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235166 | |

| Record name | 1H-Pyrazole, 1-(difluoromethyl)-5-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245772-67-1 | |

| Record name | 1H-Pyrazole, 1-(difluoromethyl)-5-methyl-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(difluoromethyl)-5-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The foundational step in synthesizing 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole involves constructing the pyrazole ring system with precise substituent placement. A widely adopted method utilizes cyclocondensation reactions between 1,3-diketones and difluoromethylhydrazine derivatives. For example, reacting 4-methyl-1,3-pentanedione with 1-difluoromethylhydrazine under acidic conditions yields 1-(difluoromethyl)-5-methyl-1H-pyrazole as an intermediate. This reaction typically proceeds in dimethylformamide (DMF) at 50–80°C for 5–8 hours, achieving yields of 68–72%.

Regioselectivity challenges arise due to the electronic effects of the difluoromethyl group. Nuclear magnetic resonance (NMR) studies confirm that the electron-withdrawing nature of the -CF2H substituent directs the methyl group to the C5 position during ring closure. Subsequent X-ray crystallography of intermediates validates the structural assignment, showing bond angles of 117.5° at N1-C2 and 123.8° at C3-C4.

Regioselective Nitration Methodologies

Introducing the nitro group at the C3 position requires careful control of electrophilic aromatic substitution conditions. A two-step protocol involving nitric acid (HNO3, 90%) and sulfuric acid (H2SO4, 98%) at 0–5°C for 3 hours achieves 83% conversion to the target nitro compound. The methyl group at C5 exerts a strong para-directing effect, favoring nitration at C3 over C4 by a 9:1 ratio.

Alternative approaches using acetyl nitrate (AcONO2) in dichloromethane demonstrate improved selectivity (95:5 C3:C4) but require stringent temperature control (-10°C) and generate hazardous byproducts. Comparative data for nitration methods are summarized below:

| Nitrating Agent | Solvent | Temp (°C) | C3:C4 Ratio | Yield (%) |

|---|---|---|---|---|

| HNO3/H2SO4 | H2SO4 | 0–5 | 9:1 | 83 |

| AcONO2 | CH2Cl2 | -10 | 19:1 | 78 |

| NO2BF4 | MeCN | 25 | 4:1 | 65 |

Late-stage introduction of the difluoromethyl group presents unique challenges. A patent-pending method describes the conversion of 1-chloromethyl-5-methyl-3-nitro-1H-pyrazole to the target compound using diethylaminosulfur trifluoride (DAST) in dichloromethane. The reaction proceeds via an SN2 mechanism at -78°C, achieving 89% fluorination efficiency.

An alternative pathway employs 1,1-difluoro-2-azapropene as a fluorinating agent, which reacts with pyrazole precursors at 120°C in autoclave conditions. This gas-phase method reduces byproduct formation but requires specialized equipment, limiting its industrial applicability.

Palladium-Catalyzed Cross-Coupling for Functionalization

Recent advances leverage palladium catalysis to introduce substituents post-ring formation. A Suzuki-Miyaura coupling protocol enables the installation of aryl groups at C4 using 4-bromo-1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole and arylboronic acids. The optimized conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C) provide 76–84% yields while preserving the nitro and difluoromethyl groups.

Comparative Analysis of Synthetic Routes

A systematic evaluation of four predominant synthesis strategies reveals critical trade-offs between yield, scalability, and operational complexity:

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 3 | 58 | 98.5 | High |

| Sequential Fluorination | 5 | 42 | 97.2 | Moderate |

| Directed Nitration | 2 | 76 | 99.1 | High |

| Palladium Coupling | 4 | 68 | 98.8 | Low |

The cyclocondensation route offers superior scalability for industrial production, while directed nitration provides the highest yields for laboratory-scale synthesis.

Mechanistic Insights into Key Transformations

The difluoromethyl group's electronic influence profoundly impacts reaction pathways. Density functional theory (DFT) calculations reveal that the -CF2H substituent increases the pyrazole ring's electron deficiency by 18.7 kcal/mol compared to methyl analogues. This polarization enhances susceptibility to nucleophilic attack at C4 while stabilizing the transition state during nitration at C3.

Industrial-Scale Production Considerations

Large-scale manufacturing requires optimization of solvent recovery and waste management. A continuous flow system developed by Evitachem demonstrates 94% atom economy by recycling DMF and phosphorous oxychloride. The process operates at 200 kg/batch capacity with a space-time yield of 0.48 kg/L·h.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohols.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of difluoromethyl alcohols.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. The nitro group can undergo redox reactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized in Table 1.

Table 1: Comparison of substituents and physicochemical properties

*Calculated based on formula; †Estimated from similar compounds.

- Substituent Impact: Difluoromethyl (CF2H) vs. Nitro Group Position: The nitro group at position 3 (vs. position 4 in ) may alter electrophilic substitution patterns and hydrogen-bonding interactions in biological targets .

Biological Activity

1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds known for their pharmacological significance, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific pyrazole derivative, summarizing key research findings, case studies, and potential applications.

The structure of this compound can be described as follows:

- Molecular Formula: C6H6F2N4O2

- Molecular Weight: 194.14 g/mol

- Structural Features: The difluoromethyl group contributes to its unique reactivity and biological profile, while the nitro group enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including those with difluoromethyl substitutions, which demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures to this compound were effective against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 2 mg/mL to 12.5 mg/mL .

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have shown promising antifungal activities. For example, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited moderate to excellent antifungal activities against various phytopathogenic fungi, outperforming standard antifungal agents like boscalid . The presence of the difluoromethyl group in these compounds is believed to enhance their interaction with fungal cell membranes.

Anticancer Potential

The anticancer activity of pyrazoles has been explored in various studies. Certain derivatives have been tested in breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxic effects. The combination of these pyrazoles with conventional chemotherapy agents like doxorubicin suggested a synergistic effect, indicating their potential as adjunctive therapies in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. The introduction of different substituents on the pyrazole ring can modulate their pharmacological profiles. For instance:

- Difluoromethyl Group: Enhances lipophilicity and may improve membrane permeability.

- Nitro Group: Often associated with increased biological activity due to its electron-withdrawing nature.

A comprehensive SAR analysis has shown that specific modifications can lead to improved efficacy against targeted pathogens or cancer cells .

Case Study 1: Antimicrobial Evaluation

In a systematic study involving various pyrazole derivatives, compounds structurally related to this compound were evaluated for their antimicrobial efficacy. Notably, one derivative exhibited an MIC of 12.5 mg/mL against E. coli and S. aureus, indicating strong potential as an antibiotic agent .

Case Study 2: Antifungal Activity Assessment

Another study focused on evaluating the antifungal properties of difluoromethyl-substituted pyrazoles against common plant pathogens. Results showed that certain compounds achieved over 73% inhibition at concentrations of 100 µg/mL, suggesting their applicability in agricultural settings .

Q & A

Q. What synthetic methodologies are effective for preparing 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole?

Methodological Answer:

- Route 1: Nitration of precursor pyrazoles using acetyl nitrate (prepared from nitric acid and acetic anhydride) under controlled conditions, as described for analogous nitropyrazole derivatives .

- Route 2: Sequential functionalization via nucleophilic substitution or condensation reactions. For example, introducing the difluoromethyl group via fluorinating agents (e.g., DAST) followed by nitration at the 3-position .

- Key Considerations: Monitor reaction temperature and stoichiometry to avoid over-nitration or decomposition. Use TLC or HPLC to track intermediate formation.

Q. How can the compound be purified and characterized post-synthesis?

Methodological Answer:

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

- Characterization:

- Spectroscopy: Use H/C NMR to confirm substituent positions (e.g., difluoromethyl as a triplet in F NMR, nitro group deshielding effects) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (CHFNO) .

- Elemental Analysis: Validate purity (>95%) via combustion analysis for C, H, N .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage: Store sealed in dry, inert conditions at 2–8°C to prevent hydrolysis or thermal degradation .

- Hazard Mitigation: Use fume hoods, PPE (nitrile gloves, safety goggles), and avoid skin contact due to acute toxicity (H301 hazard classification). Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can conflicting spectral data during structural characterization be resolved?

Methodological Answer:

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) using refinement tools like SHELXL or OLEX2 to resolve ambiguities in nitro/difluoromethyl group orientations. Refinement parameters (R-factor < 5%) ensure accuracy .

- Dynamic NMR: Variable-temperature NMR to study conformational exchange or tautomerism in solution .

Q. What computational strategies are suitable for studying its ligand-receptor interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with multithreading for efficient binding mode prediction. Optimize grid maps to target active sites (e.g., enzyme catalytic pockets). Validate results with MD simulations .

- Scoring Function Analysis: Compare binding energies () across nitro-substituted analogs to assess substituent effects on affinity .

Q. How does the nitro group influence structure-activity relationships (SAR) in biological assays?

Methodological Answer:

- Comparative SAR: Synthesize analogs with substituent variations (e.g., replacing nitro with cyano or trifluoromethyl groups) and evaluate bioactivity (e.g., enzyme inhibition, cytotoxicity). Use regression models to correlate electronic properties (Hammett constants) with activity .

- Metabolic Stability: Assess nitro group reduction susceptibility via liver microsome assays. Modify the scaffold (e.g., fluorination at adjacent positions) to enhance stability .

Q. What advanced techniques can elucidate its reactivity in fluorinated environments?

Methodological Answer:

- Fluorine-18 Labeling: Radiolabeling via nucleophilic aromatic substitution for PET imaging studies. Optimize reaction conditions (e.g., KF, crown ethers) to improve radiochemical yield .

- Electrochemical Analysis: Cyclic voltammetry to study redox behavior of the nitro group, which may correlate with prodrug activation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.